molecular formula C42H52F2N6Na2O13S2 B1193299 N-Desmethyl Rosuvastatin Disodium Salt Monohydrate

N-Desmethyl Rosuvastatin Disodium Salt Monohydrate

Cat. No.: B1193299
M. Wt: 997.0
InChI Key: YIAPWJZVDLSKPL-HTAYYFEJSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Rosuvastatin Disodium Salt Monohydrate is an active metabolite of the HMG-CoA reductase inhibitor rosuvastatin. It is formed when rosuvastatin undergoes demethylation, primarily by the cytochrome P450 isoform CYP2C9 and to a lesser extent by CYP2C19 and CYP3A4 . This compound is significant in the field of cardiovascular research due to its role in cholesterol metabolism and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desmethyl Rosuvastatin Disodium Salt Monohydrate is synthesized through the demethylation of rosuvastatin. The process involves the use of cytochrome P450 enzymes, specifically CYP2C9, CYP2C19, and CYP3A4 . The reaction conditions typically include the presence of these enzymes and appropriate cofactors to facilitate the demethylation process.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions using bioreactors. The process is optimized to ensure high yield and purity of the compound. The product is then purified using techniques such as liquid chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Rosuvastatin Disodium Salt Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications .

Properties

Molecular Formula

C42H52F2N6Na2O13S2

Molecular Weight

997.0

IUPAC Name

disodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate

InChI

InChI=1S/C21H26FN3O6S.2Na.H2O/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;;1H2/q;2*+1;/p-2/b9-8+;;;/t15-,16-;;;/m1.../s1

InChI Key

YIAPWJZVDLSKPL-HTAYYFEJSA-L

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.O.[Na+].[Na+]

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-desmethyl Rosuvastatin sodium salt hydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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